![molecular formula C13H12N4 B1382026 1-Benzylimidazo[4,5-c]pyridin-4-amine CAS No. 1782814-98-5](/img/structure/B1382026.png)

1-Benzylimidazo[4,5-c]pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

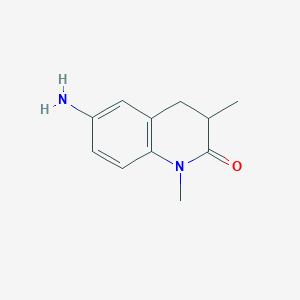

1-Benzylimidazo[4,5-c]pyridin-4-amine is a synthetic compound produced through chemical reactions in laboratories. It is a part of the imidazopyridines group, which are important fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .

Synthesis Analysis

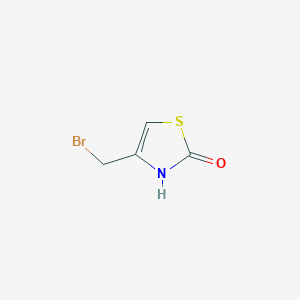

The synthesis of 1-Benzylimidazo[4,5-c]pyridin-4-amine and its derivatives often involves metal-free direct synthesis . For example, a series of 1-benzylbenzimidazole and 3-benzylimidazo[4,5-b]pyridine substituted in the 2-position by an alkanoic or mercaptoalkanoic acid chain was synthesized .Molecular Structure Analysis

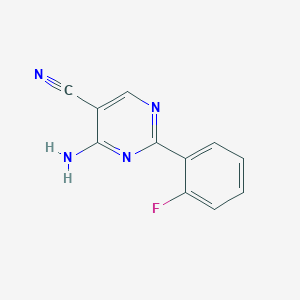

The molecular structure of 1-Benzylimidazo[4,5-c]pyridin-4-amine is characterized by an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Benzylimidazo[4,5-c]pyridin-4-amine often involve condensation and cyclization . For example, compound 1l was synthesized from 7d (300 mg, 1.4 mmol) and 8l (418 mg, 2.8 mmol) according to general procedure B and obtained as a brown solid .Physical And Chemical Properties Analysis

The molecular weight of 1-Benzylimidazo[4,5-c]pyridin-4-amine is 224.26 g/mol. More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Vaccine Adjuvant Development

1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine: has been identified as a potent Toll-like receptor 7 (TLR7) agonist . TLR7 is crucial for initiating immune responses, and agonists for this receptor can be used as adjuvants to enhance the efficacy of vaccines. This compound, specifically, has shown promise in improving the immunogenicity of influenza vaccines, making them more effective.

Antiviral Therapeutics

The imidazole scaffold, which is part of the compound’s structure, is known for its antiviral properties . Research into derivatives of imidazole has led to the development of drugs that can inhibit viral replication, providing a pathway for new antiviral drugs that could potentially treat a variety of viral infections.

Anti-Cancer Agents

Imidazo[4,5-c]pyridine derivatives have been explored for their potential in cancer therapy . Their ability to interact with various biological targets makes them suitable candidates for the development of anti-cancer drugs, possibly offering new treatments for different types of cancer.

Immunomodulation

As a TLR7 agonist, 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine can modulate the immune system . This property is valuable for treating diseases where the immune system is compromised or overactive, such as autoimmune diseases and allergies.

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including as building blocks for pharmaceuticals, agrochemicals, and dyes.

Material Science Applications

Imidazo[4,5-c]pyridine derivatives have shown potential in material science, particularly in the creation of luminescent materials . These materials can be used in optoelectronic devices, sensors, and imaging applications, highlighting the versatility of the compound.

Future Directions

The future directions for the research and development of 1-Benzylimidazo[4,5-c]pyridin-4-amine and its derivatives could involve exploring their potential therapeutic significance given their broad spectrum of biological activity profiles . Additionally, the development of new synthetic protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[4,5-c]pyridine skeleton could be another area of focus .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine is the Toll-like receptor 7 (TLR7) . TLR7 is a type of pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by detecting pathogen-associated molecular patterns (PAMPs) unique to pathogens .

Mode of Action

1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine acts as a pure TLR7 agonist . It interacts with TLR7, leading to its activation. This interaction results in the induction of interferon-alpha (IFN-α), which plays essential functions in the control of adaptive immunity .

Biochemical Pathways

Upon activation of TLR7, a cascade of biochemical reactions is triggered, leading to the production of IFN-α . IFN-α is a type of cytokine that plays a vital role in the immune response against viral infections. It does this by inhibiting viral replication within host cells, activating natural killer cells and macrophages, increasing antigen presentation to lymphocytes, and inducing the resistance of host cells to viral infection.

Result of Action

The activation of TLR7 by 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine leads to the induction of IFN-α . This results in a heightened immune response, particularly against viral pathogens. The compound’s action also results in minimal induction of proinflammatory cytokines , suggesting that it could potentially be used to modulate immune responses without causing excessive inflammation.

properties

IUPAC Name |

1-benzylimidazo[4,5-c]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-13-12-11(6-7-15-13)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAHOTXOWKOJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1782814-98-5 |

Source

|

| Record name | 1-benzyl-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)

![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)